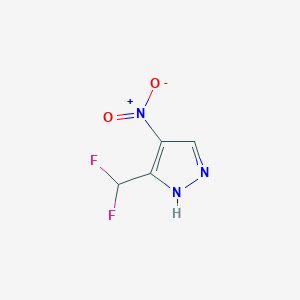

3-(difluoromethyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-4-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)3-2(9(10)11)1-7-8-3/h1,4H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRDJSYMLUZDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(difluoromethyl)-4-nitro-1H-pyrazole chemical properties

An In-Depth Technical Guide to 3-(Difluoromethyl)-4-nitro-1H-pyrazole: Properties, Synthesis, and Reactivity

Introduction

This compound is a key heterocyclic building block of significant interest in the fields of agrochemical and pharmaceutical research. The unique combination of the pyrazole core, an electron-withdrawing nitro group, and a difluoromethyl moiety imparts a distinct chemical personality, making it a valuable intermediate for the synthesis of complex target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous commercial drugs and fungicides.[1] The difluoromethyl group (CF₂H) is a crucial substituent in modern medicinal chemistry, acting as a bioisostere of hydroxyl, thiol, or amine groups.[2] It can enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles by increasing lipophilicity.[3] The nitro group, a powerful electron-withdrawing group, not only activates the pyrazole ring for certain reactions but also serves as a synthetic handle for further functionalization, most commonly through its reduction to an amino group.[4][5]

This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, and characteristic reactivity of this compound, designed for researchers and scientists in drug discovery and development.

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physical properties for this compound is not widely published. However, based on its structure and data from closely related analogues, we can establish a reliable profile.

Physical and Chemical Identifiers

Quantitative data for the target compound and its parent analogue, 4-nitro-1H-pyrazole, are summarized below for comparative purposes.

| Property | This compound | 4-Nitro-1H-pyrazole |

| CAS Number | 1789048-54-9[6] | 2075-46-9[4] |

| Molecular Formula | C₄H₃F₂N₃O₂[6] | C₃H₃N₃O₂[4] |

| Molecular Weight | 163.08 g/mol [6] | 113.08 g/mol [4] |

| Appearance | Predicted: Off-white to yellow crystalline solid | Off-white to yellow powder[4] |

| Melting Point | Not reported | 158 - 166 °C[4][7] |

| Boiling Point | Not reported | 290.30 - 323 °C[7][8] |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | Sparingly soluble in water; soluble in ethanol, acetone, chloroform.[8] |

| SMILES | O=--INVALID-LINK--[6] | C1=C(NN=C1)--INVALID-LINK--[O-] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its functional groups.

-

¹H NMR: The spectrum would be characterized by three main signals:

-

A triplet for the difluoromethyl proton (-CHF₂) around δ 6.8-7.5 ppm, with a characteristic large coupling constant (²JH-F ≈ 53-55 Hz).[9]

-

A singlet for the C5-proton of the pyrazole ring, likely downfield shifted due to the adjacent nitro group, estimated in the δ 8.5-9.0 ppm region.

-

A broad singlet for the N1-proton (N-H), which may be exchangeable with D₂O, typically appearing in the δ 13-15 ppm range, though its visibility can be solvent-dependent.

-

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the adjacent proton.

-

¹³C NMR: Key signals would include the pyrazole ring carbons, with C4 being significantly influenced by the nitro group and C3 by the difluoromethyl group. The difluoromethyl carbon would appear as a triplet due to C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (~3100-3300 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Synthesis and Manufacturing

Proposed Synthetic Workflow

The most plausible synthetic strategy involves a two-step process starting from a commercially available pyrazole precursor: 1) introduction of the difluoromethyl group, followed by 2) regioselective nitration.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven approach synthesized from established chemical principles.

Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Intermediate)

This step leverages modern radical difluoromethylation techniques, which offer mild conditions and good functional group tolerance.[11]

-

Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 equiv.), a suitable difluoromethylating agent such as sodium chlorodifluoroacetate or a phosphonium salt like difluoromethyltriphenylphosphonium bromide (1.5 equiv.), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

-

Solvent and Degassing: Add anhydrous solvent (e.g., acetonitrile or DMF). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Place the sealed tube under an inert atmosphere and irradiate with a blue LED lamp at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-(difluoromethyl)-1H-pyrazole.

Causality: The choice of a photoredox-catalyzed radical approach is deliberate. It avoids the harsh conditions associated with older methods and is highly effective for the C-H functionalization of heterocyles, providing a direct route to the key intermediate.[2][11]

Step 2: Synthesis of this compound (Final Product)

Nitration of the pyrazole ring is a classic electrophilic aromatic substitution.

-

Reactor Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add concentrated sulfuric acid.

-

Substrate Addition: Slowly add the 3-(difluoromethyl)-1H-pyrazole intermediate (1.0 equiv.) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

Causality: The use of a mixed acid (HNO₃/H₂SO₄) is standard for nitrating deactivated or moderately activated aromatic rings. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution to occur. The nitro group is directed to the 4-position, which is the most electron-rich and sterically accessible position for electrophilic attack on the 3-substituted pyrazole ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three functional components. It is primarily used as an intermediate, where its functional groups are strategically modified.

Caption: Key reaction pathways for this compound.

Reduction of the Nitro Group

The most significant reaction of this molecule is the reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental for its use in building larger, biologically active molecules, such as the amides found in SDHI fungicides.[5][12]

Protocol: Synthesis of 4-Amino-3-(difluoromethyl)-1H-pyrazole

-

Reactor Setup: Suspend this compound (1.0 equiv.) in a suitable solvent, such as ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of a reducing agent. Common choices include:

-

Tin(II) chloride: Add SnCl₂·2H₂O (4-5 equiv.) and heat the mixture to reflux.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

-

Reaction: Stir the reaction at the appropriate temperature (reflux for SnCl₂, room temperature for hydrogenation) until the starting material is consumed (monitor by TLC).

-

Work-up:

-

For SnCl₂: Cool the reaction, make it basic with a saturated NaHCO₃ or NaOH solution, and extract the product with ethyl acetate.

-

For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

-

Purification: Purify the resulting crude amine by column chromatography or recrystallization to obtain 4-amino-3-(difluoromethyl)-1H-pyrazole.

N-H Acidity and Substitution

The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a key step in synthesizing analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate for many fungicides.[13]

Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.

Agrochemicals

The 3-(difluoromethyl)pyrazole scaffold is the cornerstone of a major class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[14] While the target molecule itself is not the final active ingredient, its derivatives are. For example, the related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used to manufacture several highly successful commercial fungicides, including:

-

Fluxapyroxad (BASF)

-

Benzovindiflupyr (Syngenta)

-

Isopyrazam (Syngenta)

-

Bixafen (Bayer)[12]

These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi, a mechanism crucial for their fungicidal activity.[13] The difluoromethyl group is essential for achieving high efficacy against key plant pathogens.[12]

Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[1][15] The introduction of a difluoromethyl group can enhance a molecule's drug-like properties. Therefore, this compound serves as a valuable starting material for creating libraries of novel compounds for screening against various therapeutic targets. The 4-amino derivative is particularly useful for synthesizing amides, ureas, and sulfonamides with potential pharmacological activity.[5]

Safety and Handling

While specific toxicity data for this compound is limited, related compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole are classified with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)[16]

It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. As a nitro-containing compound, it should be treated as potentially energetic and stored away from heat and strong reducing agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 1-(difluoromethyl)-4-nitro-1H-pyrazole | 956477-64-8 [smolecule.com]

- 6. 1789048-54-9|this compound|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. thieme.de [thieme.de]

- 15. researchgate.net [researchgate.net]

- 16. 1-(difluoromethyl)-4-nitro-1H-pyrazole | C4H3F2N3O2 | CID 7017245 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Difluoromethyl)-4-nitro-1H-pyrazole: A Versatile Building Block in Modern Chemistry

Abstract: This document provides a comprehensive technical overview of 3-(difluoromethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will delve into its core attributes, including its chemical structure and physicochemical properties, and explore its pivotal role as a synthetic intermediate. This guide synthesizes current knowledge to offer field-proven insights into its synthesis, potential applications, and essential safety protocols, providing a valuable resource for scientists and drug development professionals.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole ring system is a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules with specific biological targets.

In recent decades, the strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy in drug and pesticide discovery. The difluoromethyl (-CHF2) group, in particular, offers a unique blend of properties. It can serve as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability by blocking sites of oxidation, and modulate the acidity of nearby protons, thereby improving a molecule's pharmacokinetic and pharmacodynamic profile.

This compound emerges at the intersection of these two powerful concepts. It combines the proven pyrazole core with the advantageous difluoromethyl group and a synthetically versatile nitro group. This trifecta of features makes it a highly valuable building block for creating novel compounds with potentially enhanced efficacy and optimized properties for applications ranging from antifungal agents to new therapeutic drugs.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is critical for research and development. The core properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1789048-54-9 | [4][5] |

| Molecular Formula | C4H3F2N3O2 | [5] |

| Molecular Weight | 163.08 g/mol | [5] |

| SMILES Code | O=--INVALID-LINK-- | [5] |

| MDL Number | MFCD28962848 | [5] |

Chemical Structure:

The structure consists of a five-membered pyrazole ring, which is a di-unsaturated ring containing two adjacent nitrogen atoms. A difluoromethyl group is attached at position 3, and a nitro group is attached at position 4.

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathways

While a specific, detailed synthesis protocol for this compound is not extensively published in readily available literature, its synthesis can be logically inferred from established methods for analogous pyrazole derivatives. The construction of this molecule involves two key transformations: the formation of the difluoromethyl-pyrazole core and the subsequent nitration of the ring.

A highly relevant and well-documented analogue is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for several modern fungicides.[6][7] The synthetic strategies for DFPA provide a blueprint for accessing the 3-(difluoromethyl)pyrazole scaffold.[6]

General Synthetic Workflow

The synthesis would likely proceed through a multi-step sequence, starting with readily available materials.

Caption: Conceptual workflow for the synthesis of the target compound.

Expert Insight: The critical step is the cyclocondensation reaction. This involves reacting a 1,3-dicarbonyl compound (or a synthetic equivalent) that already contains the difluoromethyl group with hydrazine or a hydrazine derivative.[3] The choice of reaction conditions and protecting groups is crucial to control regioselectivity, ensuring the desired isomer is formed. Following the creation of the pyrazole ring, a standard electrophilic aromatic substitution reaction, such as nitration using a mixture of nitric and sulfuric acid, would be employed to install the nitro group at the electron-rich C4 position.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, high-value molecules.

A Key Building Block in Agrochemicals

The 3-(difluoromethyl)pyrazole moiety is the central component of a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[6][8] Commercially successful fungicides like Bixafen, Fluxapyroxad, and Isopyrazam are all amides derived from a 3-(difluoromethyl)pyrazole carboxylic acid core.[9]

Our target molecule, with its nitro group at the C4 position, serves as a precursor to the corresponding 4-amino-3-(difluoromethyl)-1H-pyrazole. The nitro group can be readily reduced to an amine, which can then be diazotized and converted into various other functional groups (e.g., halides, cyano, hydroxyl) or used directly in coupling reactions. This functional flexibility allows chemists to explore a wide range of structural variations to optimize fungicidal activity and spectrum.

Potential in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs for inflammation (Celecoxib), obesity (Rimonabant), and neurological disorders.[3] The introduction of the difluoromethyl group is a proven strategy to enhance drug properties.

Caption: Structure-function relationships and potential applications.

Causality in Drug Design:

-

The -CHF2 Group: This group enhances metabolic stability by replacing metabolically labile protons. Its lipophilicity can improve membrane permeability, and its ability to act as a hydrogen bond donor can strengthen binding to protein targets.

-

The Nitro Group: While sometimes associated with toxicity, the nitro group is present in several approved drugs. More commonly in discovery chemistry, it serves as a synthetic handle. Its reduction to an amine group provides a nucleophilic site for building out complex side chains, for example, in the synthesis of kinase inhibitors or receptor antagonists. This conversion is a high-yield, reliable reaction, making it a cornerstone of library synthesis for lead optimization.

Safety, Handling, and Storage

As a nitro-aromatic compound and a functionalized pyrazole, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, GHS hazard classifications for the closely related isomer, 1-(difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477-64-8), provide a strong indication of the expected hazards.[10][11]

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12] Recommended storage temperature is often 2-8°C.[5][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound represents a strategically designed molecular building block with significant potential. The convergence of a biologically active pyrazole core, a property-enhancing difluoromethyl group, and a synthetically versatile nitro group makes it an asset for discovery programs in both agrochemicals and pharmaceuticals. Its utility as a precursor to novel fungicides is strongly suggested by its structural similarity to key intermediates of commercial SDHIs. Furthermore, its potential for elaboration into diverse libraries of compounds ensures its relevance for medicinal chemists exploring a range of therapeutic targets. As research continues, this compound is poised to be a valuable tool in the development of next-generation chemical technologies.

References

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1789048-54-9|this compound|BLD Pharm [bldpharm.com]

- 6. thieme.de [thieme.de]

- 7. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. 1-(difluoromethyl)-4-nitro-1H-pyrazole | C4H3F2N3O2 | CID 7017245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 956477-64-8|1-(Difluoromethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Manufacturers of 1-(Difluoromethyl)-4-nitro-1H-pyrazole, 98%, CAS 956477-64-8, D 3241, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-(difluoromethyl)-4-nitro-1H-pyrazole: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this guide for 3-(difluoromethyl)-4-nitro-1H-pyrazole (CAS No. 1789048-54-9) are predicted values based on established principles of spectroscopy and data from analogous chemical structures. To date, a complete, experimentally verified dataset for this specific molecule has not been published in publicly accessible literature. This guide is intended to provide a scientifically grounded estimation of its spectral characteristics and to detail the methodologies for its empirical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The unique combination of a pyrazole core, a difluoromethyl group, and a nitro group imparts specific electronic and steric properties that are crucial for its potential applications. A thorough spectroscopic analysis is essential for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with comprehensive experimental protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the pyrazole ring protons and the proton of the difluoromethyl group. The N-H proton of the pyrazole ring may appear as a broad signal due to chemical exchange and quadrupole broadening from the adjacent nitrogen atoms, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H5 | 8.5 - 9.0 | Singlet (s) | - |

| N-H | 10.0 - 14.0 | Broad Singlet (br s) | - |

| -CHF₂ | 6.8 - 7.5 | Triplet (t) | ²JHF ≈ 54-58 Hz |

-

Rationale for Predictions:

-

H5: The C5-H proton is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the pyrazole ring's aromaticity.

-

N-H: The N-H proton of pyrazoles typically appears at a high chemical shift and is often broad. Its position is sensitive to hydrogen bonding with the solvent.

-

-CHF₂: The proton of the difluoromethyl group will be a triplet due to coupling with the two fluorine atoms (²JHF). Its chemical shift is downfield due to the electronegativity of the fluorine atoms.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C3 | 145 - 155 | Triplet (t) | ²JCF ≈ 25-35 Hz |

| C4 | 135 - 145 | Singlet (s) | - |

| C5 | 125 - 135 | Singlet (s) | - |

| -CHF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 235-245 Hz |

-

Rationale for Predictions:

-

C3 & C4: These carbons are part of the pyrazole ring and their chemical shifts are influenced by the attached substituents. The carbon bearing the nitro group (C4) is expected to be downfield.

-

C5: This carbon is adjacent to the nitro group and will also be deshielded.

-

-CHF₂: The carbon of the difluoromethyl group will have a chemical shift in the typical range for fluorinated carbons and will be split into a triplet by the two fluorine atoms with a large one-bond coupling constant (¹JCF).

-

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHF₂ | -110 to -120 | Doublet (d) | ²JFH ≈ 54-58 Hz |

-

Rationale for Predictions:

-

The chemical shift of the difluoromethyl group is expected in this range relative to a standard like CFCl₃.[1] The signal will appear as a doublet due to coupling with the single proton (²JFH).

-

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a small vial. DMSO-d₆ is often a good choice for pyrazoles due to its ability to dissolve a wide range of compounds and minimize N-H proton exchange.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Acquire a ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by strong absorptions from the nitro group, C-F bonds, and vibrations of the pyrazole ring.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3400 | Medium, Broad | N-H stretch |

| 3000 - 3100 | Weak-Medium | Aromatic C-H stretch |

| 1530 - 1570 | Strong | Asymmetric NO₂ stretch |

| 1450 - 1550 | Medium | C=C and C=N ring stretching |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1000 - 1110 | Strong | C-F stretch |

| 800 - 900 | Medium-Strong | C-H out-of-plane bending |

-

Rationale for Predictions:

-

N-H Stretch: The N-H bond of the pyrazole ring will give a broad absorption in this region.[3]

-

Aromatic C-H Stretch: The C-H bond on the pyrazole ring will absorb in the typical region for aromatic C-H stretches.

-

NO₂ Stretches: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.[4]

-

Ring Stretching: The C=C and C=N bonds within the pyrazole ring will have characteristic stretching vibrations.[5]

-

C-F Stretch: The C-F bonds of the difluoromethyl group will result in strong absorption bands.[6][7]

-

Experimental Protocol for IR Spectroscopy (Solid Sample)

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Convergence of Potency and Polarity: A Technical Guide to the Biological Activity of 3-(Difluoromethyl)-4-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus stands as a cornerstone in the development of bioactive molecules, with its derivatives finding extensive applications in both agriculture and medicine. This technical guide delves into the largely unexplored chemical space of 3-(difluoromethyl)-4-nitro-1H-pyrazole derivatives. By dissecting the well-established biological prowess of the 3-(difluoromethyl)pyrazole scaffold and the profound electronic influence of the 4-nitro substituent, we construct a scientifically-grounded prospectus on the potential biological activities of this novel class of compounds. This document serves as a roadmap for researchers, providing insights into synthetic strategies, hypothesized structure-activity relationships, and robust experimental workflows for unlocking the potential of these molecules in fungicidal, herbicidal, and medicinal applications.

Introduction: The Pyrazole Scaffold as a "Privileged" Structure

Heterocyclic compounds are fundamental to the design of modern agrochemicals and pharmaceuticals, and among them, the pyrazole ring holds a "privileged" status.[1] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds and other non-covalent interactions have made it a versatile template for a wide array of biologically active compounds. From the anti-inflammatory drug celecoxib to a plethora of commercial pesticides, the pyrazole core has consistently delivered potent and selective agents.[1]

This guide focuses on a specific, yet largely uninvestigated, substitution pattern on the pyrazole ring: the combination of a 3-(difluoromethyl) group and a 4-nitro group. The 3-(difluoromethyl)pyrazole moiety is a key component of several highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3] The difluoromethyl group is known to enhance metabolic stability and lipophilicity, often leading to improved bioavailability and target engagement.[4] Conversely, the 4-nitro group is a powerful electron-withdrawing substituent that dramatically alters the electronic landscape of the pyrazole ring. While extensively studied in the context of energetic materials, the influence of the 4-nitro group on the biological activity of pyrazoles is an area ripe for exploration.[5]

This document will, therefore, provide a comprehensive analysis of the known biological activities of the 3-(difluoromethyl)pyrazole core, detail the synthetic methodologies for introducing a 4-nitro group, and, through a rigorous structure-activity relationship (SAR) analysis, project the potential biological activities of the novel this compound scaffold.

The 3-(Difluoromethyl)-1H-pyrazole Moiety: A Proven Pharmacophore

The introduction of a difluoromethyl (CHF2) group at the 3-position of the pyrazole ring has been a transformative strategy in agrochemical research. This small, lipophilic, and metabolically robust group has been instrumental in the development of a new generation of highly effective fungicides.

Fungicidal Activity: The SDHI Revolution

The most significant contribution of the 3-(difluoromethyl)pyrazole scaffold is in the realm of fungicidal succinate dehydrogenase inhibitors (SDHIs).[2] 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for a number of commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[3][6] These molecules exhibit broad-spectrum activity against a variety of plant pathogenic fungi.[7]

The fungicidal mechanism of these compounds involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, which is essential for fungal respiration and energy production.[3] The 3-(difluoromethyl)pyrazole moiety plays a critical role in binding to the enzyme's active site.

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to exhibit excellent antifungal activity against various phytopathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide Boscalid.[8] Similarly, 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives have demonstrated good activity against a range of fungal pathogens.[9][10]

Table 1: Examples of Fungicidal Activity of 3-(Difluoromethyl)pyrazole Derivatives

| Compound Class | Target Fungi | Reported Activity (EC50/Inhibition) | Reference |

| Pyrazole Carboxamides | Rhizoctonia solani | EC50 = 0.37 µg/mL for one derivative | [3] |

| Pyrazole Carboxamides | Broad spectrum | Some derivatives more active than Boscalid | [8] |

| Pyrazole Oxime Esters | S. sclerotiorum, B. cinerea | Good activity at 50 ppm | [9][10] |

| Fluorinated Pyrazole Aldehydes | S. sclerotiorum, F. culmorum | Moderate activity (43-47% inhibition) | [4] |

Herbicidal and Insecticidal Potential

While most renowned for their fungicidal properties, derivatives of 3-(difluoromethyl)pyrazole have also shown promise as herbicides and insecticides. The introduction of different substituents on the pyrazole ring can modulate the biological target and spectrum of activity.

In the insecticidal arena, the N-pyridylpyrazole unit, a common feature in some insecticides, has been incorporated into 3-(difluoromethyl)pyrazole structures.[14] These compounds can act on the insect ryanodine receptor, leading to uncontrolled calcium release and paralysis.[14]

The 4-Nitro Group: A Powerful Modulator of Electronic Properties

The introduction of a nitro group at the 4-position of the pyrazole ring drastically alters its chemical and electronic characteristics. This modification has been primarily explored for the synthesis of energetic materials due to the high nitrogen content and oxidative properties of nitropyrazoles.[5] However, these same properties can be harnessed to modulate biological activity.

Synthesis of 4-Nitropyrazoles

The synthesis of 4-nitropyrazoles can be achieved through several methods, with direct nitration being a common approach. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

Experimental Protocol: Direct Nitration of a Pyrazole Substrate

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature below 10°C.

-

Reaction: To the cooled nitrating mixture, add the pyrazole substrate portion-wise, ensuring the temperature does not exceed the desired reaction temperature (typically between 25-50°C).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated 4-nitropyrazole derivative by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-nitropyrazole derivative.

Caption: General workflow for the direct nitration of a pyrazole.

Electronic and Physicochemical Impact of the 4-Nitro Group

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the 4-position of the pyrazole ring significantly lowers the electron density of the entire heterocyclic system. This has several important consequences for biological activity:

-

Increased Acidity: The N-H proton of the pyrazole ring becomes more acidic, which can influence its ability to act as a hydrogen bond donor.

-

Enhanced Electrophilicity: The pyrazole ring becomes more susceptible to nucleophilic attack, which could be a factor in its mechanism of action or metabolic fate.

-

Modified Polarity and Solubility: The polar nitro group can increase the overall polarity of the molecule, affecting its solubility and membrane permeability.

-

Potential for Bioreduction: The nitro group can be reduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can lead to covalent modification of biological macromolecules. This is a known mechanism for the activity of some nitroaromatic drugs.

Structure-Activity Relationship (SAR) and Hypothesized Biological Activities

While no direct experimental data exists for this compound derivatives, we can formulate well-reasoned hypotheses about their potential biological activities by integrating the known properties of the two key structural motifs.

Potential as Novel Fungicides

Given the established fungicidal efficacy of 3-(difluoromethyl)pyrazole derivatives as SDHIs, the introduction of a 4-nitro group could modulate this activity in several ways:

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the nitro group could alter the electronic distribution of the pyrazole ring, potentially leading to more favorable interactions with the amino acid residues in the active site of the succinate dehydrogenase enzyme.

-

Dual Mechanism of Action: The presence of the nitro group opens up the possibility of a dual mechanism of action. In addition to SDHI activity, the nitro group could be bioreduced within the fungal cell to generate reactive nitrogen species, leading to oxidative stress and cell death. This dual action could be particularly effective against fungicide-resistant strains.

-

Favorable Physicochemical Properties: The nitro group's influence on polarity and solubility could lead to improved formulation characteristics and better uptake by the fungal pathogen.

The discovery of 4-nitropyrazolin-3-ones as highly potent fungicides, with the activity strongly linked to the presence of the nitro group, lends significant weight to the hypothesis that 3-(difluoromethyl)-4-nitro-1H-pyrazoles could be a promising new class of fungicides.[15]

Herbicidal and Insecticidal Prospects

The impact of a 4-nitro group on the herbicidal and insecticidal activities of 3-(difluoromethyl)pyrazole derivatives is less straightforward to predict but offers intriguing possibilities.

-

Herbicidal Activity: The electron-withdrawing nitro group could enhance the binding of these molecules to herbicidal targets. For example, in herbicides that act as inhibitors of protoporphyrinogen oxidase (PPO), an electron-deficient aromatic ring can be beneficial for activity.

-

Insecticidal Activity: In the context of insecticides targeting the ryanodine receptor, the altered electronic properties of the pyrazole ring could influence the binding affinity and conformational changes required for receptor activation. Furthermore, the potential for bioreduction of the nitro group in insects could introduce a novel mode of toxic action.

Potential in Medicinal Chemistry

Nitrated heterocyclic compounds have a long history in medicinal chemistry, with applications as antibacterial, antiprotozoal, and anticancer agents. The this compound scaffold could, therefore, be a valuable starting point for drug discovery programs.

-

Antimicrobial Activity: The electron-deficient nature of the 4-nitropyrazole ring, combined with the potential for bioreductive activation, is a hallmark of many antimicrobial drugs. These compounds could be effective against a range of bacterial and protozoal pathogens, particularly those that thrive in anaerobic environments where nitroreductase enzymes are highly active.

-

Anticancer Activity: Nitroaromatic compounds are also being investigated as hypoxia-activated prodrugs for cancer therapy.[16] The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to cytotoxic species, leading to selective killing of cancer cells.[16]

Proposed Experimental Workflow

To validate the hypotheses presented in this guide, a systematic experimental approach is required. The following workflow outlines the key steps for the synthesis and biological evaluation of this compound derivatives.

Caption: Proposed experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold represents a compelling, yet underexplored, area of chemical research. By combining the proven bioactivity of the 3-(difluoromethyl)pyrazole core with the potent electronic modulation of the 4-nitro group, there is a strong scientific rationale for the development of novel fungicides, herbicides, insecticides, and therapeutic agents. The insights and proposed workflows in this technical guide are intended to catalyze research in this promising field, potentially leading to the discovery of next-generation bioactive molecules with enhanced efficacy and novel mechanisms of action.

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Drug Targets of Nitropyrazole Compounds

Introduction: The Nitropyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse array of biological targets.[1][2] The introduction of a nitro group onto this scaffold creates the nitropyrazole pharmacophore, a modification that significantly influences the compound's physicochemical properties, such as its electronic nature and potential for bioreductive activation. These alterations unlock unique mechanisms of action and open up new possibilities for therapeutic intervention, particularly in the fields of oncology, inflammation, and infectious diseases.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of nitropyrazole compounds. It is intended for researchers, scientists, and drug development professionals, offering not just a catalog of targets, but also the underlying scientific rationale, mechanistic insights, and detailed experimental protocols to empower further investigation and drug discovery efforts in this promising area.

I. Oncological Targets: Exploiting Tumor Biology with Nitropyrazoles

The unique microenvironment of solid tumors, particularly the presence of hypoxia, makes them uniquely susceptible to therapeutic strategies involving nitropyrazole compounds.[6] Furthermore, the dysregulation of signaling pathways, such as those governed by protein kinases and hormone receptors, presents additional opportunities for targeted intervention.

Hypoxia-Activated Prodrugs: Targeting the Reductive Tumor Microenvironment

A key therapeutic strategy for nitropyrazole compounds in oncology is their function as hypoxia-selective cytotoxins.[6] The low-oxygen (hypoxic) conditions prevalent in solid tumors are a result of chaotic and insufficient vasculature. This hypoxic environment is associated with aggressive tumor phenotypes, resistance to conventional therapies, and poor patient prognosis.[7] Nitropyrazoles can be bioreductively activated under these conditions, transforming a relatively non-toxic prodrug into a potent cytotoxic agent, thereby selectively targeting tumor cells while sparing healthy, well-oxygenated tissues.[8]

Mechanism of Action: The central principle of this approach is the reduction of the nitro group to more reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. This reduction is catalyzed by various reductase enzymes that are highly active in hypoxic conditions.[8][9]

-

One-Electron Reductases: Enzymes like NADPH:cytochrome P450 oxidoreductase can perform a one-electron reduction of the nitro group, forming a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, the radical anion can undergo further reduction to generate cytotoxic species that can induce DNA damage and other forms of cellular stress, leading to cell death.[9]

-

Two-Electron Reductases: Certain aldo-keto reductases can also mediate the nitroreduction of some compounds.[10]

Potential Therapeutic Targets: The ultimate "target" of this approach is the tumor cell itself, with the cytotoxicity arising from the reactive metabolites of the nitropyrazole. These metabolites can covalently modify and damage critical cellular macromolecules, including DNA and proteins.

Experimental Workflow: Validating Hypoxia-Selective Cytotoxicity

The following workflow outlines a standard procedure to assess the hypoxia-selective cytotoxic potential of novel nitropyrazole compounds.

Caption: Workflow for determining the hypoxia-selective cytotoxicity of nitropyrazole compounds.

Detailed Protocol: Cell Viability Assay under Normoxic vs. Hypoxic Conditions

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the nitropyrazole compound in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation:

-

Normoxic Plate: Place one plate in a standard cell culture incubator (37°C, 5% CO2, 21% O2).

-

Hypoxic Plate: Place the second plate in a hypoxic chamber or incubator flushed with a gas mixture of 5% CO2, <1% O2, and balanced with N2. Incubate for 48-72 hours.

-

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curves and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.

-

Calculate the Hypoxic Index (HI) as the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions. A high HI value indicates greater selectivity for hypoxic cells.

-

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, survival, and differentiation. Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention.[11] Pyrazole-containing compounds have been successfully developed as kinase inhibitors, and the inclusion of a nitro group can modulate their binding affinity and selectivity.[12][13]

Potential Kinase Targets:

-

Haspin, CLK1, DYRK1A, and CDK9: Studies on pyrazolo[3,4-g]isoquinolines, which include nitro-substituted analogs, have demonstrated inhibitory activity against these kinases. For instance, some nitro analogs were identified as potent Haspin inhibitors with IC50 values in the nanomolar range.[4]

-

Aurora A Kinase: A series of pyrazole-based compounds, where a nitro group was found to be an optimal substituent, have been reported as inhibitors of Aurora A kinase, with IC50 values in the sub-micromolar range against cancer cell lines.[12]

Table 1: Inhibitory Activity of Nitropyrazole Analogs against Protein Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [4] |

| Pyrazole-based compounds | Aurora A | 160 (enzymatic) | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of nitropyrazole compounds against a specific protein kinase using a luminescence-based assay.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., Haspin, Aurora A)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Nitropyrazole compound library

-

-

Assay Procedure:

-

Prepare serial dilutions of the nitropyrazole compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.

-

Add the diluted nitropyrazole compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

-

Plot the dose-response curves and determine the IC50 values.

-

Estrogen Receptor Modulation

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a crucial role in the development and progression of a significant proportion of breast cancers. Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs in a tissue-specific manner.[14] Novel tetrasubstituted pyrazole derivatives bearing a nitro substituent have been synthesized and shown to bind to both ERα and ERβ.[3]

Mechanism of Action: These nitropyrazole derivatives compete with endogenous estrogens for binding to the ligand-binding domain of the ERs. The introduction of a nitro group has been found to enhance the binding affinity for ERβ.[3] Depending on the specific substitutions, these compounds can modulate the transcriptional activity of the receptors.

Table 2: Estrogen Receptor Binding Affinity of a Nitro-substituted Pyrazole Derivative

| Compound | ERα Relative Binding Affinity (%) | ERβ Relative Binding Affinity (%) | Reference |

| 2-nitrophenol derivative 5c | 5.17 | 3.27 | [3] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based assay to determine the binding affinity of nitropyrazole compounds to ERα and ERβ.

-

Reagents and Materials:

-

Recombinant human ERα and ERβ ligand-binding domains

-

Fluorescently labeled estrogen (e.g., Fluormone™ ES2)

-

Assay buffer

-

Nitropyrazole compounds

-

-

Assay Procedure:

-

Prepare serial dilutions of the nitropyrazole compounds.

-

In a black 384-well plate, add the ER protein and the fluorescently labeled estrogen in the assay buffer.

-

Add the diluted nitropyrazole compounds. Include a control with no competitor.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the fluorescent ligand to the receptor results in a high polarization value. Competitive binding by the nitropyrazole compound displaces the fluorescent ligand, leading to a decrease in polarization.

-

Plot the change in fluorescence polarization against the compound concentration to generate a binding curve and calculate the IC50 or Ki value.

-

II. Anti-inflammatory Targets: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and some cancers. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are well-established drug targets.[15] Pyrazole derivatives, including some with nitro substitutions, have shown promise as inhibitors of these enzymes.[16][17]

Potential Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[18] Certain pyrazole derivatives have been shown to be potent and selective COX-2 inhibitors.[19]

-

Lipoxygenase (LOX) Enzymes: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Dual inhibition of COX-2 and 5-LOX is an attractive strategy for developing anti-inflammatory agents with a broader mechanism of action and potentially improved safety profile.[16] Dihydro-pyrazole hybrids have been identified as potent lipoxygenase inhibitors.[20]

Experimental Workflow: Screening for COX/LOX Inhibition

Caption: Workflow for evaluating the inhibitory activity of nitropyrazole compounds against COX and LOX enzymes.

Detailed Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 inhibition.

-

Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.

-

COX-1 Assay (Thromboxane B2 production):

-

Aliquot whole blood into tubes containing the test compound or vehicle.

-

Allow the blood to clot at 37°C for 1 hour to induce COX-1 activity.

-

Centrifuge to separate the serum.

-

Measure the concentration of Thromboxane B2 (a stable metabolite of the COX-1 product Thromboxane A2) in the serum using an ELISA kit.

-

-

COX-2 Assay (Prostaglandin E2 production):

-

Aliquot heparinized whole blood into tubes.

-

Add lipopolysaccharide (LPS) to induce COX-2 expression and activity.

-

Add the test compound or vehicle.

-

Incubate at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of Thromboxane B2 (COX-1) and PGE2 (COX-2) production for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2.[21]

-

Calculate the COX-2 selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

-

III. Antimicrobial Targets: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antiprotozoal agents with novel mechanisms of action. Pyrazole-based compounds have demonstrated a broad spectrum of antimicrobial activities, and nitropyrazoles are being explored as potential leads in this area.[22][23]

Potential Antimicrobial Targets:

-

DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. It is a well-validated target for antibacterial drugs. Certain pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, with some showing strong activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase.

-

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these processes, leading to cell death. DHFR is a target for antibacterial, antiprotozoal, and anticancer drugs.[1] Pyrazole-containing compounds have been reported as potent DHFR inhibitors.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol describes a gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

-

Reagents and Materials:

-

Purified bacterial DNA gyrase (e.g., from S. aureus)

-

Relaxed plasmid DNA (substrate)

-

ATP

-

Assay buffer

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

-

Nitropyrazole compounds

-

-

Assay Procedure:

-

Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the nitropyrazole compound or vehicle.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

-

Data Analysis:

-

Supercoiled DNA migrates faster through the agarose gel than relaxed DNA.

-

Inhibition of DNA gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

-

Conclusion and Future Directions

Nitropyrazole compounds represent a promising class of molecules with the potential to address significant unmet needs in oncology, inflammation, and infectious diseases. The presence of the nitro group imparts unique chemical and biological properties that can be exploited for targeted drug design. The hypoxia-activated prodrug approach is particularly compelling for cancer therapy, offering a mechanism for selective tumor targeting. Furthermore, the demonstrated activity of nitropyrazoles against a range of validated targets, including protein kinases, estrogen receptors, COX/LOX enzymes, and microbial enzymes, underscores the versatility of this scaffold.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitropyrazole scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties for each identified target.

-

Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms by which nitropyrazoles interact with their targets and exert their biological effects, particularly the downstream consequences of bioreductive activation.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy, toxicity, and overall drug-like properties.

-

Development of Novel Nitropyrazole-Based Therapeutics: The insights gained from ongoing research will pave the way for the development of a new generation of nitropyrazole-based drugs with improved therapeutic profiles.

This guide provides a solid foundation for researchers to embark on or advance their exploration of nitropyrazole compounds as a source of novel therapeutic agents. The diverse range of potential targets, coupled with the unique opportunities presented by the nitro functionality, ensures that this area will remain a fertile ground for drug discovery for years to come.

References

- 1. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and selective cyclooxygenase-2 inhibitory activity of a series of novel, nitric oxide donor-containing pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-(Difluoromethyl)-4-nitro-1H-pyrazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[2][4] This guide focuses on a particularly valuable derivative: 3-(difluoromethyl)-4-nitro-1H-pyrazole . The strategic incorporation of a difluoromethyl (-CF₂H) group and a nitro (-NO₂) group onto the pyrazole core creates a building block with a unique combination of physicochemical properties and synthetic handles, offering medicinal chemists a powerful tool to address challenges in drug design such as metabolic instability, target affinity, and bioavailability.

The -CF₂H group is a bioisostere for hydroxyl, thiol, or amine functionalities, capable of enhancing metabolic stability and membrane permeability due to its lipophilic nature and strong electron-withdrawing capacity.[5][6] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor, which can be critical for specific target interactions.[5][7] The nitro group, a strong electron-withdrawing group, significantly influences the pyrazole's electronic properties and serves as a versatile precursor for the introduction of an amino group, a key pharmacophoric element in many drug candidates. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound as a strategic building block in medicinal chemistry.

Physicochemical Properties and Structural Data

A clear understanding of a building block's intrinsic properties is fundamental to its effective application in drug design. The combination of the pyrazole ring, the difluoromethyl group, and the nitro group in this compound results in a unique electronic and steric profile.

| Property | Value | Source |

| CAS Number | 1789048-54-9 | [ChemScene], [Synblock] |

| Molecular Formula | C₄H₃F₂N₃O₂ | [ChemScene] |

| Molecular Weight | 163.08 g/mol | [Synblock] |

| Appearance | (Typically a solid) | General Knowledge |

| SMILES | O=--INVALID-LINK--[O-] | [ChemScene] |

Note: Experimental data such as pKa and LogP for this specific compound are not widely published. However, the presence of the electron-withdrawing -CF₂H and -NO₂ groups is expected to lower the pKa of the pyrazole N-H compared to unsubstituted pyrazole, making it more acidic.

Synthesis of the Core Building Block: A Proposed Pathway

The proposed synthesis is a two-step process starting from the formation of the 3-(difluoromethyl)-1H-pyrazole core, followed by regioselective nitration.

Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole

This step is analogous to the initial stages of synthesis for key fungicide intermediates.[1] The core reaction is a cyclocondensation between a 1,3-dicarbonyl equivalent bearing a difluoromethyl group and hydrazine.

-

Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate.

-

Reagent: Hydrazine hydrate (H₂NNH₂·H₂O).

-

Rationale: This is a classic Knorr pyrazole synthesis. The hydrazine acts as a dinucleophile, reacting with the two electrophilic carbonyl carbons of the β-ketoester to form the five-membered pyrazole ring. The reaction is typically performed in a protic solvent like ethanol.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Proposed)

-

Reaction Setup: To a solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains a mixture of 3-(difluoromethyl)-1H-pyrazole and its 5-(difluoromethyl) isomer. Purify the crude product by column chromatography on silica gel to isolate the desired 3-(difluoromethyl)-1H-pyrazole isomer. Causality Note: The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents. The use of hydrazine itself (rather than a substituted hydrazine) leads to an NH-pyrazole ready for the subsequent nitration step.

Step 2: Nitration of 3-(Difluoromethyl)-1H-pyrazole

The second step involves the electrophilic nitration of the pyrazole ring. The C4 position of the pyrazole is electron-rich and generally the most susceptible to electrophilic attack. The -CF₂H group at C3 is electron-withdrawing, which deactivates the adjacent C4 position to some extent, but the C4 remains the most favorable site for nitration in the absence of a directing group on a ring nitrogen.

-

Starting Material: 3-(Difluoromethyl)-1H-pyrazole.

-

Reagents: A nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

-

Rationale: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at controlled, low temperatures to prevent side reactions.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid. Slowly add 3-(difluoromethyl)-1H-pyrazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization if necessary. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry of nitration.

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target building block.

Key Reactions and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows for its strategic incorporation into complex target molecules. The two primary sites for modification are the pyrazole nitrogen (N1) and the nitro group at C4.

N-Alkylation and N-Arylation

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base to generate a nucleophilic pyrazole anion, which can then be reacted with various electrophiles. This is the most common strategy for incorporating this building block.

-

Rationale: N-alkylation or N-arylation is a fundamental transformation for decorating the pyrazole scaffold. The choice of the substituent at the N1 position is often critical for tuning pharmacokinetic properties and orienting other substituents toward key binding pockets in a biological target. Steric hindrance from the C3-CF₂H group generally favors substitution at the N1 position.[10]

Reduction of the Nitro Group

The nitro group is a synthetic linchpin, primarily serving as a precursor to a primary amine. The resulting 4-amino-3-(difluoromethyl)-1H-pyrazole is a highly valuable intermediate, as the amino group can be further functionalized in numerous ways (e.g., amide bond formation, sulfonamide formation, reductive amination).

-

Rationale: The conversion of a nitro group to an amine is a robust and high-yielding transformation. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl) or other reagents like sodium dithionite.[2] The choice of method depends on the tolerance of other functional groups in the molecule.

Diagram: Key Reactivity Pathways

Caption: Primary synthetic transformations of the pyrazole building block.

Case Study: Synthesis of IRAK4 Degrader KT-474